

# Application Notes and Protocols for BMS-935177 in Immunology Research

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## Compound of Interest

Compound Name: BMS-935177

Cat. No.: B606271

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These application notes provide a comprehensive overview of the use of **BMS-935177**, a potent and selective reversible inhibitor of Bruton's tyrosine kinase (BTK), in immunology research. Detailed protocols for key in vitro and in vivo experiments are included to facilitate the investigation of its therapeutic potential in autoimmune diseases and B-cell malignancies.

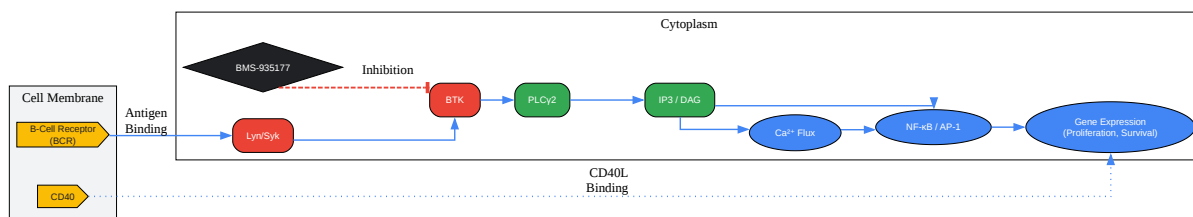
## Introduction

**BMS-935177** is a second-generation, reversible carbazole inhibitor of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase belonging to the Tec family.[1][2] BTK is a critical signaling molecule in multiple cell types, particularly B-cells, and plays a crucial role in the pathophysiology of numerous autoimmune diseases.[1][2] **BMS-935177** has demonstrated high potency, excellent kinase selectivity, and favorable pharmacokinetic profiles, making it a valuable tool for studying BTK function and a potential therapeutic agent.[1][2][3]

## Mechanism of Action

**BMS-935177** functions as a reversible inhibitor of BTK, binding to the ATP binding site and preventing its phosphorylation and subsequent activation. This blockade of BTK signaling interferes with downstream pathways that are essential for B-cell proliferation, differentiation, and survival, as well as myeloid cell functions implicated in inflammatory responses.[4]

## Signaling Pathway Diagram



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Caption: BTK signaling pathway initiated by BCR engagement and its inhibition by **BMS-935177**.

## Quantitative Data Summary

The following tables summarize the in vitro potency and selectivity of **BMS-935177** against BTK and other kinases, as well as its cellular activity.

Table 1: In Vitro Kinase Inhibition

Target Kinase	IC50 (nM)	Selectivity vs. BTK
BTK	2.8	-
TEC	13	~5-fold
BLK	20	~7-fold
BMX	24	~9-fold
TrkA	30	~11-fold
ITK	>188	>67-fold
TXK	>188	>67-fold
SRC Family	-	>50-fold
SRC	-	>1100-fold
HER4	<150	-
TRKB	<150	-
RET	<150	-

Data sourced from Selleck Chemicals product information.[5]

Table 2: Cellular Activity of **BMS-935177**

Assay	Cell Type	IC50 (nM)
Calcium Flux Inhibition	Human Ramos B-cells	27
TNF $\alpha$ Production Inhibition	Human PBMCs	14
CD69 Surface Expression Inhibition	Human Peripheral B-cells	-
BCR-stimulated CD69 (Human WB)	Whole Blood	550 $\pm$ 100
BCR-stimulated CD69 (Mouse WB)	Whole Blood	2060 $\pm$ 240

Data compiled from multiple sources.[\[5\]](#)[\[6\]](#)[\[7\]](#)

## Experimental Protocols

### In Vitro BTK Enzyme Inhibition Assay

This protocol describes a method to determine the in vitro inhibitory activity of **BMS-935177** against recombinant human BTK.

Materials:

- **BMS-935177** (dissolved in DMSO)
- Recombinant human BTK (1 nM final concentration)
- Fluoresceinated peptide substrate (1.5  $\mu$ M final concentration)
- ATP (20  $\mu$ M final concentration)
- Assay Buffer: 20 mM HEPES (pH 7.4), 10 mM MgCl<sub>2</sub>, 0.015% Brij 35, 4 mM DTT, 1.6% DMSO
- 384-well plates
- EDTA solution (35 mM)
- Microplate reader capable of electrophoretic separation and fluorescence detection

Protocol:

- Prepare serial dilutions of **BMS-935177** in DMSO.
- In a 384-well plate, add **BMS-935177**, recombinant human BTK, fluoresceinated peptide substrate, and ATP to the assay buffer for a final volume of 30  $\mu$ L.
- Incubate the plate at room temperature for 60 minutes.
- Terminate the reaction by adding 45  $\mu$ L of 35 mM EDTA to each well.

- Analyze the reaction mixture by electrophoretic separation of the fluorescent substrate and phosphorylated product using a suitable microplate reader.
- Calculate IC50 values from the dose-response curve.

## B-Cell Receptor (BCR)-Mediated Calcium Flux Assay

This protocol outlines the procedure to assess the effect of **BMS-935177** on BCR-stimulated calcium mobilization in human Ramos B-cells.

Materials:

- Human Ramos B-cells
- **BMS-935177** (dissolved in DMSO)
- Anti-human IgG antibody
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
- Cell culture medium
- 96-well black, clear-bottom plates
- Flow cytometer or fluorescence plate reader

Protocol:

- Culture Ramos B-cells to the desired density.
- Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
- Wash the cells and resuspend them in an appropriate buffer.
- Incubate the cells with varying concentrations of **BMS-935177** for 1 hour in the dark.
- Establish a baseline fluorescence reading.

- Stimulate the cells with anti-human IgG antibody to induce BCR cross-linking.
- Immediately measure the change in fluorescence over time using a flow cytometer or fluorescence plate reader.
- Determine the IC50 value for the inhibition of calcium flux.[6]

## In Vivo Mouse Model of Collagen-Induced Arthritis (CIA)

This protocol provides a general framework for evaluating the efficacy of **BMS-935177** in a mouse model of rheumatoid arthritis.

Materials:

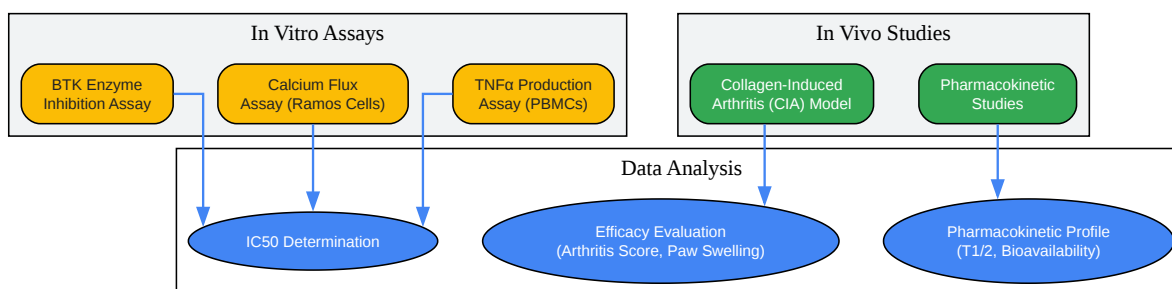
- Male DBA/1 mice
- Bovine type II collagen
- Complete Freund's Adjuvant (CFA)
- Incomplete Freund's Adjuvant (IFA)
- **BMS-935177**
- Vehicle control (e.g., 0.5% methylcellulose)
- Calipers for paw thickness measurement
- Clinical scoring system for arthritis severity

Protocol:

- Immunization:
  - On day 0, immunize mice intradermally at the base of the tail with an emulsion of bovine type II collagen and CFA.
  - On day 21, boost the mice with an intradermal injection of an emulsion of bovine type II collagen and IFA.

- Treatment:
  - Begin daily oral administration of **BMS-935177** or vehicle control at the onset of clinical signs of arthritis (typically around day 21-28).
- Assessment:
  - Monitor mice regularly for the development and severity of arthritis.
  - Measure paw thickness using calipers.
  - Score clinical signs of arthritis (e.g., erythema, swelling) based on a standardized scoring system.
- Data Analysis:
  - Compare the arthritis scores and paw thickness between the **BMS-935177**-treated and vehicle-treated groups to determine the efficacy of the compound.

## Experimental Workflow Diagram



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Caption: General experimental workflow for the evaluation of **BMS-935177**.

## Conclusion

**BMS-935177** is a highly potent and selective reversible BTK inhibitor that serves as a valuable research tool for investigating the role of BTK in immune cell function and the pathogenesis of autoimmune diseases. The provided protocols and data offer a foundation for researchers to explore the therapeutic potential of this compound in various immunological contexts.

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